molecular formula C15H9N7O3S B15282240 2-Methyl-3-[6-(5-nitro-2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine

2-Methyl-3-[6-(5-nitro-2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine

Cat. No.: B15282240
M. Wt: 367.3 g/mol
InChI Key: AKLORIOSXWXUNG-UHFFFAOYSA-N
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Description

2-Methyl-3-[6-(5-nitro-2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine is a complex heterocyclic compound. It features multiple fused rings, including imidazo[1,2-a]pyridine, triazolo[3,4-b][1,3,4]thiadiazole, and a nitrofuran moiety. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-[6-(5-nitro-2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine typically involves multi-step reactions. The process begins with the preparation of the individual heterocyclic components, followed by their sequential coupling under controlled conditions. Common reagents used in these reactions include hydrazine derivatives, nitrofurans, and various catalysts to facilitate the formation of the triazole and thiadiazole rings .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications. large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity while minimizing the use of hazardous reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-[6-(5-nitro-2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, often requiring specific solvents and temperatures to achieve optimal results .

Major Products

The major products formed from these reactions depend on the specific transformation. For example, reduction of the nitro group yields an amine derivative, while oxidation can lead to various oxidized forms of the nitrofuran moiety .

Scientific Research Applications

2-Methyl-3-[6-(5-nitro-2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

Mechanism of Action

The mechanism of action of 2-Methyl-3-[6-(5-nitro-2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine involves its interaction with various molecular targets. The nitrofuran moiety is known to interact with bacterial enzymes, leading to the generation of reactive oxygen species that damage cellular components. The triazole and thiadiazole rings may also interact with specific receptors or enzymes, contributing to the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-3-[6-(5-nitro-2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine is unique due to its combination of multiple heterocyclic rings and the presence of a nitrofuran moiety.

Properties

Molecular Formula

C15H9N7O3S

Molecular Weight

367.3 g/mol

IUPAC Name

3-(2-methylimidazo[1,2-a]pyridin-3-yl)-6-(5-nitrofuran-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C15H9N7O3S/c1-8-12(20-7-3-2-4-10(20)16-8)13-17-18-15-21(13)19-14(26-15)9-5-6-11(25-9)22(23)24/h2-7H,1H3

InChI Key

AKLORIOSXWXUNG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C3=NN=C4N3N=C(S4)C5=CC=C(O5)[N+](=O)[O-]

Origin of Product

United States

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